molecular formula C9H16S B13093343 2H-Thiopyran, tetrahydro-2-(1-methyl-2-propenyl)- CAS No. 62162-13-4

2H-Thiopyran, tetrahydro-2-(1-methyl-2-propenyl)-

Cat. No.: B13093343
CAS No.: 62162-13-4
M. Wt: 156.29 g/mol
InChI Key: OQFBSRMYONEYNP-UHFFFAOYSA-N
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Description

2-(But-3-en-2-yl)tetrahydro-2H-thiopyran is a heterocyclic compound that features a sulfur atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butenyl-substituted precursor with a thiol in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran may involve continuous flow processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used to facilitate the cyclization reaction. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(But-3-en-2-yl)tetrahydro-2H-thiopyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)tetrahydro-2H-thiopyran involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form bonds with metal ions, influencing enzymatic activities and other biochemical pathways. The compound’s reactivity with electrophiles and nucleophiles also plays a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-en-2-yl)tetrahydro-2H-thiopyran is unique due to the presence of both a butenyl group and a sulfur atom within the same ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

62162-13-4

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

2-but-3-en-2-ylthiane

InChI

InChI=1S/C9H16S/c1-3-8(2)9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3

InChI Key

OQFBSRMYONEYNP-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1CCCCS1

Origin of Product

United States

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